molecular formula C10H12F3NO B12071833 2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine

2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B12071833
M. Wt: 219.20 g/mol
InChI Key: XNKRUIVLDZZPGE-UHFFFAOYSA-N
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Description

2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an ethanamine moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxy-5-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The benzaldehyde is subjected to reductive amination using ethanamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the desired ethanamine derivative.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to scale up the synthesis while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

    Oxidation: Formation of 3-methoxy-5-(trifluoromethyl)benzaldehyde.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. The methoxy group can participate in hydrogen bonding, influencing its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)ethanamine: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2-(3-Trifluoromethylphenyl)ethanamine: Lacks the methoxy group, affecting its reactivity and applications.

    2-(3-Methoxy-5-methylphenyl)ethanamine: Substitutes the trifluoromethyl group with a methyl group, altering its lipophilicity and biological activity.

Uniqueness

2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

2-[3-methoxy-5-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C10H12F3NO/c1-15-9-5-7(2-3-14)4-8(6-9)10(11,12)13/h4-6H,2-3,14H2,1H3

InChI Key

XNKRUIVLDZZPGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)CCN

Origin of Product

United States

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